molecular formula C13H21N5O2S2 B1677463 1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide CAS No. 78441-46-0

1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide

Cat. No. B1677463
CAS RN: 78441-46-0
M. Wt: 343.5 g/mol
InChI Key: MLEQRRUOXXDANO-UHFFFAOYSA-N
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Description

Orf 17583 is a histamine H2-receptor antagonist.

properties

CAS RN

78441-46-0

Product Name

1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide

Molecular Formula

C13H21N5O2S2

Molecular Weight

343.5 g/mol

IUPAC Name

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4-N-methyl-1-oxo-1,2,5-thiadiazole-3,4-diamine

InChI

InChI=1S/C13H21N5O2S2/c1-14-12-13(17-22(19)16-12)15-6-7-21-9-11-5-4-10(20-11)8-18(2)3/h4-5H,6-9H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

MLEQRRUOXXDANO-UHFFFAOYSA-N

SMILES

CNC1=NS(=O)N=C1NCCSCC2=CC=C(O2)CN(C)C

Canonical SMILES

CNC1=NS(=O)N=C1NCCSCC2=CC=C(O2)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BL 6217
BL-6217
N-(4-(methylamino)-1-oxo-1,2,5-thiadiazol-3-yl)-2-((5-(dimethylaminomethyl)-2-furyl)methylthio)ethylamine
ORF 17583
ORF-17583

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction of a methanolic solution of 3,4-dimethoxy-1,2,5-thiadizole 1-oxide [prepared in Example 4, Step A] with one equivalent of methylamine and treatment of the resultant 3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide with one equivalent of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine yields the title compound, which is identical to the product prepared in Example 18.
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3,4-dimethoxy-1,2,5-thiadizole 1-oxide
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Synthesis routes and methods IV

Procedure details

To the methanolic solution of the product of Step A that was cooled to 5° in an ice-water bath was added anhydrous methylamine for 8 minutes. The reaction mixture was stirred at ambient temperature for 17 hours, then evaporated under reduced pressure to give the product as a yellow oil that was placed on 55 g of silica gel and chromatographed using a gradient elution of methylene chloride-methanol. The appropriate fraction was evaporated, dissolved in methanol and diluted with diethyl ether to yield the title compound (2.32 g) as a solid that was dried in vacuo at ambient temperature over P2O5 for 3 hours, mp 86°-92°.
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Synthesis routes and methods V

Procedure details

Reaction of a methanolic solution of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide [prepared in Example 4, Step A] with one equivalent of methylamine and treatment of the resultant 3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide with one equivalent of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine yields the title compound, which is identical to the product prepared in Example 18.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide
Reactant of Route 2
Reactant of Route 2
1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide
Reactant of Route 3
Reactant of Route 3
1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide
Reactant of Route 4
Reactant of Route 4
1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide
Reactant of Route 5
Reactant of Route 5
1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide

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